5-Ethyl-5-isobutylbarbituric acid

Description

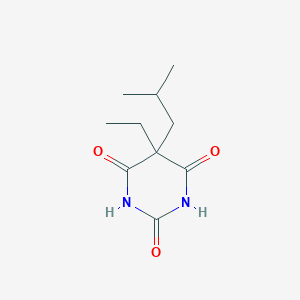

Structure

3D Structure

Properties

CAS No. |

1135-61-1 |

|---|---|

Molecular Formula |

C10H16N2O3 |

Molecular Weight |

212.25 g/mol |

IUPAC Name |

5-ethyl-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C10H16N2O3/c1-4-10(5-6(2)3)7(13)11-9(15)12-8(10)14/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15) |

InChI Key |

OSVIDGCVOGPEOK-UHFFFAOYSA-N |

SMILES |

CCC1(C(=O)NC(=O)NC1=O)CC(C)C |

Canonical SMILES |

CCC1(C(=O)NC(=O)NC1=O)CC(C)C |

Synonyms |

5-ethyl-5-isobutylbarbituric acid |

Origin of Product |

United States |

Molecular Mechanisms of Action of Barbiturates: Insights Relevant to 5 Ethyl 5 Isobutylbarbituric Acid

Allosteric Modulation of Gamma-Aminobutyric Acid Type A (GABA-A) Receptors by Barbiturates

Barbiturates, as a class of drugs, are well-established positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. news-medical.netpatsnap.com This modulation enhances the receptor's response to the endogenous ligand, GABA, leading to an increased inhibitory tone in the CNS. patsnap.com Unlike agonists that directly activate the receptor, barbiturates bind to a distinct allosteric site on the GABA-A receptor complex. wikipedia.orgwikipedia.orgyoutube.com This binding induces a conformational change that potentiates the action of GABA. patsnap.com

The GABA-A receptor is a pentameric ligand-gated ion channel composed of five subunits that form a central chloride ion pore. patsnap.comyoutube.com When GABA binds to its specific site, the channel opens, allowing chloride ions to flow into the neuron. patsnap.comyoutube.com This influx of negatively charged ions hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus producing an inhibitory effect. wikipedia.org Barbiturates enhance this effect, contributing to their sedative and hypnotic properties. news-medical.net

Elucidation of Chloride Channel Gating Kinetics Prolongation

A key feature of barbiturate (B1230296) action on GABA-A receptors is the prolongation of the duration that the chloride channel remains open. wikipedia.orgdrugbank.comyoutube.com This contrasts with benzodiazepines, another class of GABA-A receptor modulators, which primarily increase the frequency of channel opening. wikipedia.org By keeping the channel open for a longer period, barbiturates allow a greater influx of chloride ions for each binding event of GABA, resulting in a more profound and sustained inhibitory postsynaptic potential. youtube.com

Studies on various barbiturates, such as pentobarbital (B6593769) and phenobarbital (B1680315), have demonstrated this effect on chloride channel gating kinetics. nih.govnih.gov Single-channel recordings have shown that in the presence of barbiturates, the mean open time of the GABA-A receptor channel is significantly increased. nih.gov This prolonged channel opening is a major contributor to the potent CNS depressant effects of barbiturates.

Distinction of Barbiturate Binding Sites from Endogenous Ligands and Benzodiazepines

The binding site for barbiturates on the GABA-A receptor is structurally distinct from the binding sites for both the endogenous ligand GABA and for benzodiazepines. wikipedia.orgyoutube.comnih.gov GABA binds at the interface between the α and β subunits of the receptor. youtube.comnih.gov Benzodiazepines, on the other hand, bind at the interface between the α and γ subunits. wikipedia.orgyoutube.com

The barbiturate binding site is thought to be located within the transmembrane domain of the GABA-A receptor, possibly involving the β-subunits. youtube.comnih.gov This distinct binding location explains why barbiturates and benzodiazepines can have synergistic effects; they modulate the receptor's function through different allosteric mechanisms that can occur simultaneously. wikipedia.org Furthermore, the direct action of barbiturates is not blocked by competitive GABA antagonists like bicuculline, further supporting the existence of a separate binding site. nih.govnih.gov

Direct Gating of GABA-A Receptors in the Absence of GABA

At higher concentrations, barbiturates can directly activate the GABA-A receptor, causing the chloride channel to open even in the absence of GABA. youtube.comnih.govmdpi.com This is a crucial distinction from benzodiazepines, which are only modulators and have no direct agonist activity. wikipedia.org This direct gating action contributes significantly to the more profound CNS depression and lower therapeutic index of barbiturates compared to benzodiazepines.

Studies have shown that barbiturates like pentobarbital and phenobarbital can produce a concentration-dependent activation of chloride currents. nih.govnih.gov The ability to directly gate the GABA-A receptor means that the inhibitory effect of barbiturates is not limited by the amount of available GABA, leading to a powerful and potentially dangerous level of CNS depression.

Interaction with Excitatory Neurotransmitter Receptors

In addition to their primary action on GABA-A receptors, barbiturates also exert inhibitory effects on excitatory neurotransmission by antagonizing certain glutamate (B1630785) receptors. Glutamate is the major excitatory neurotransmitter in the CNS, and its receptors are crucial for fast synaptic transmission.

Antagonism of AMPA and Kainate Receptor Subtypes

The inhibition of AMPA receptors by barbiturates like pentobarbital has been demonstrated in patch-clamp recordings of hippocampal neurons. nih.gov This blockade of excitatory neurotransmission complements the enhancement of inhibitory neurotransmission via GABA-A receptors, leading to a more comprehensive suppression of neuronal activity. The ability to antagonize AMPA receptors is a shared feature among several barbiturates and is believed to contribute to their hypnotic and anticonvulsant properties. wikipedia.org While the response of AMPA receptors to kainate can complicate the study of specific kainate receptors, selective antagonists have allowed for the differentiation of these receptor-mediated responses. nih.gov

Modulation of Voltage-Gated Ion Channels

Barbiturates have been reported to inhibit certain types of voltage-gated calcium channels. nih.govwikipedia.org By reducing calcium influx, barbiturates can decrease neurotransmitter release from presynaptic terminals, further dampening synaptic transmission. There is also evidence to suggest that some barbiturates can modulate voltage-gated sodium and potassium channels, which would directly impact neuronal excitability. nih.gov The modulation of these channels likely plays a supporting role in the sedative and anesthetic effects of this drug class.

Inhibition of Calcium Conductance

Barbiturates have been demonstrated to modulate neuronal excitability by directly affecting voltage-dependent calcium channels, a mechanism likely shared by 5-Ethyl-5-isobutylbarbituric acid. Studies on mouse dorsal root ganglion neurons revealed that barbiturates decrease the presynaptic release of neurotransmitters by reducing calcium entry. nih.gov This is achieved by diminishing the duration and rate of rise of calcium-dependent action potentials. nih.gov

Pharmacologically active barbiturates, including pentobarbital and phenobarbital, produce a reversible, dose-dependent reduction in the duration of calcium-dependent action potentials at sedative-hypnotic and anesthetic concentrations. nih.gov Voltage-clamp studies have confirmed that barbiturates reduce the inward calcium current and calcium chord conductance. nih.gov The proposed mechanisms for this reduction in calcium conductance include an enhancement of calcium channel inactivation or a direct block of open calcium channels. nih.gov The concentrations at which these effects occur correlate with those that reduce neurotransmitter release from other neuronal preparations. nih.gov This suggests that a key part of barbiturate action involves the reduction of presynaptic calcium influx, thereby decreasing neurotransmitter release. nih.gov

Table 1: Effect of Barbiturates on Calcium-Dependent Action Potentials in Mouse Spinal Cord Neurons

Data showing the concentration-dependent reduction of action potential duration by different barbiturates. nih.gov

| Compound | Concentration Range for Effect (µM) | Concentration for 50% Reduction (µM) |

|---|---|---|

| Pentobarbital | 25 - 600 | 170 |

| Phenobarbital | 100 - 5000 | 900 |

Cellular and Subcellular Mechanistic Investigations

Effects on Mitochondrial Function and Bioenergetics

A significant aspect of barbiturate action involves the modulation of mitochondrial function. Barbiturates are known to depress mitochondrial respiration, an effect observed since the 1960s. nih.govjneurosci.org Specifically, oxybarbiturates like amobarbital and secobarbital inhibit the electron transport chain at complex I. nih.govjneurosci.org This inhibition of mitochondrial respiration can lead to mitochondrial depolarization and has functionally significant consequences for neuronal health. nih.govjneurosci.org

In studies using rat cortical cultures, barbiturates such as secobarbital and amobarbital were shown to potentiate neurotoxicity mediated by the N-methyl-D-aspartate (NMDA) receptor at clinically relevant concentrations (100–300 μM). nih.govnih.gov This potentiation is believed to result from the inhibition of mitochondrial respiration, which amplifies NMDA-induced mitochondrial depolarization and disrupts intracellular calcium regulation. nih.govjneurosci.orgresearchgate.net Further investigation showed that this barbiturate-induced mitochondrial depolarization is exacerbated by the ATP synthase inhibitor oligomycin, which indicates that the barbiturates inhibit electron transport to a degree that causes the ATP synthase to operate in reverse. nih.govnih.gov

Table 2: Summary of Barbiturate Effects on Neuronal Mitochondria

Observed effects of barbiturates on mitochondrial parameters and neuronal responses in rat cortical cultures. nih.govjneurosci.orgnih.gov

| Barbiturate Tested | Primary Mitochondrial Effect | Consequence | Effective Concentration Range (µM) |

|---|---|---|---|

| Secobarbital | Inhibition of Complex I, Mitochondrial Depolarization | Potentiation of NMDA-induced neuron death | 30 - 100 |

| Amobarbital | Inhibition of Complex I, Mitochondrial Depolarization | Potentiation of NMDA-induced neuron death | 30 - 100 |

| Thiamylal | Inhibition of Complex I and potential uncoupling | Potentiation of NMDA-induced neuron death | 30 - 100 |

Perturbation of Membrane Physical Properties

In addition to specific receptor and channel interactions, barbiturates exert perturbational effects on the physical properties of cellular membranes. A study analyzing the actions of pentobarbital, methohexital (B102721), and phenobarbital on erythrocyte and brain synaptosomal membranes revealed significant alterations in membrane structure and function. nih.gov

These barbiturates were found to affect the incorporation of chemical probes into both protein and phospholipid components of the membrane. nih.gov They also altered the activity of functionally distinct ATPases within these membranes. nih.gov A noteworthy finding was that the degree of these structural and functional changes often correlated with the lipophilicity of the barbiturate analogue; the highly lipophilic methohexital was frequently the most potent agent in inducing these changes. nih.gov The nature of these membrane perturbations caused by pentobarbital was found to be similar to that of neutral general anesthetics. nih.gov These findings suggest that the complex actions of barbiturates on excitable tissues may be partially attributable to their direct physical effects on the cell membrane, which would be a relevant mechanism for this compound. nih.gov

Metabolic Pathways and Biotransformation of Barbituric Acid Derivatives, with Implications for 5 Ethyl 5 Isobutylbarbituric Acid

Hepatic Microsomal Enzyme Systems in Barbiturate (B1230296) Metabolism

The metabolism of barbiturates is predominantly carried out by the hepatic microsomal enzyme system located in the endoplasmic reticulum of liver cells. nih.gov Central to this system is the cytochrome P450 (CYP) superfamily of enzymes, which are responsible for the oxidative biotransformation of a wide variety of drugs and other foreign compounds. nih.govnih.gov

For barbiturates, specific CYP isozymes are involved in their metabolism. For instance, phenobarbital (B1680315) is primarily metabolized by CYP2C19. wikipedia.org The activity of these enzymes is a key determinant of the rate of elimination and duration of action of barbiturates. ru.nl The lipophilicity of a barbiturate influences its access to these microsomal enzymes, with more lipophilic compounds generally being metabolized more readily. ru.nlslideshare.net The interaction of barbiturates with cytochrome P-450 can be demonstrated spectrally, suggesting a "substrate induction" type mechanism for some. nih.gov

The efficiency of these hepatic microsomal enzymes can be influenced by various factors, including genetic polymorphisms, age, and the presence of other drugs, leading to significant inter-individual variations in barbiturate metabolism.

Primary Metabolic Transformations: Oxidation, Desulfuration, and Ring Cleavage

Barbiturates undergo several primary metabolic transformations, with oxidation being the most common pathway. nih.govmdpi.com These reactions are catalyzed by the cytochrome P450 enzyme system.

Oxidation: This is the principal metabolic route for most barbiturates. nih.govnih.gov Oxidation typically occurs on the larger of the two substituent groups at the C5 position of the barbituric acid ring. This can involve hydroxylation to form alcohol metabolites. For example, phenobarbital is oxidized to p-hydroxyphenobarbital. nih.gov In the case of pentobarbital (B6593769), oxidation occurs on the 1-methylbutyl side chain to form 5-ethyl-5-(3-hydroxy-1-methylbutyl)barbituric acid. nih.gov For a compound like 5-Ethyl-5-isobutylbarbituric acid, oxidation would be expected to occur on the isobutyl group. Another oxidative pathway is N-dealkylation for N-substituted barbiturates. nih.gov

Desulfuration: This process is specific to thiobarbiturates, where the sulfur atom at the C2 position is replaced by an oxygen atom. This transformation converts a thiobarbiturate into its corresponding oxybarbiturate. For example, thiopental (B1682321) is desulfurated to pentobarbital. nih.gov

Ring Cleavage: While less common, the barbituric acid ring can be cleaved, leading to the formation of urea (B33335) and other derivatives. mdpi.com For instance, the metabolism of butalbital, a compound structurally similar to this compound, results in the formation of urea, accounting for a small percentage of the administered dose. nih.gov

Formation and Activity of Barbiturate Metabolites

The metabolic transformations of barbiturates result in the formation of more polar, water-soluble metabolites that can be more easily excreted from the body, primarily in the urine. ru.nl These metabolites are generally less pharmacologically active than the parent drug. ru.nl

For example, hydroxyamobarbital, the principal metabolite of amobarbital, has been reported to have about half the hypnotic activity of the parent compound in mice. annualreviews.org However, in many other cases, the hydroxylated metabolites are found to be inactive. annualreviews.org The metabolites of phenobarbital are also considered to be pharmacologically inactive.

The primary metabolite of pentobarbital, 5-ethyl-5-(3-hydroxy-1-methylbutyl)barbituric acid, is a racemic form and is excreted in the urine. nih.gov The formation of these less active metabolites is a key step in the termination of the pharmacological effects of barbiturates.

Enzyme Induction Phenomena and Metabolic Interactions

Barbiturates are well-known inducers of hepatic microsomal enzymes, particularly the cytochrome P450 system. nih.govwikipedia.orgnih.gov This means that chronic administration of a barbiturate can lead to an increase in the synthesis of these enzymes. youtube.comyoutube.com This induction can have significant clinical implications.

The increased enzyme activity leads to an accelerated metabolism of the inducing barbiturate itself, a phenomenon that contributes to the development of tolerance. doubtnut.comnih.gov Furthermore, the induction of CYP enzymes can increase the metabolism of other co-administered drugs that are substrates for the same enzymes. youtube.commedex.com.bdvinmec.com This can result in reduced efficacy of those drugs. youtube.com

The extent of enzyme induction can be related to the plasma half-life of the barbiturate, with compounds that are metabolized slowly and have long half-lives generally being more potent inducers. nih.gov For example, phenobarbital is a classic and potent enzyme inducer. wikipedia.orgnih.gov This property necessitates careful consideration of drug-drug interactions when barbiturates are used. youtube.com

Structure-Dependent Variations in Metabolic Clearance Rates

The rate at which barbiturates are metabolized and cleared from the body is highly dependent on their chemical structure. ru.nl The lipophilicity of the substituents at the C5 position plays a crucial role. More lipophilic barbiturates tend to have a faster onset of action and are more rapidly metabolized. ru.nlauburn.edu

There is a relationship between the partition coefficient of a barbiturate and its metabolic clearance. ru.nl For a homologous series of barbiturates, the clearance rate often shows a parabolic relationship with lipophilicity, where both very low and very high lipophilicity can result in slower clearance. ru.nl

The nature of the substituent groups also influences the site and rate of metabolism. For instance, the presence of an allyl group can sometimes lead to a weaker inducing effect than expected, possibly due to the destruction of cytochrome P-450. nih.gov For this compound, the ethyl and isobutyl groups will determine its lipophilicity and the primary sites for oxidative metabolism.

Investigation of Secondary Metabolism and Unidentified Metabolites

In addition to the primary metabolic pathways, barbiturates can undergo secondary metabolism, leading to the formation of a variety of minor metabolites. nih.gov The identification and characterization of these metabolites can be challenging. annualreviews.org

For example, in studies of secobarbital, several minor and sporadically present metabolites were detected in urine samples but not fully identified. annualreviews.org One of these was presumed to be 5-(1'-methylbutyl)barbituric acid, formed by the removal of the allyl group. annualreviews.org Similarly, in the metabolism of butalbital, five minor and unidentified metabolites were found, accounting for a small percentage of the total dose. nih.gov

The investigation of these secondary metabolic pathways often requires sophisticated analytical techniques. While these metabolites are typically present in low concentrations, their complete characterization is important for a full understanding of the biotransformation and disposition of barbiturates.

Advanced Analytical Techniques for Characterization and Quantification of 5 Ethyl 5 Isobutylbarbituric Acid

Chromatographic Separations

Chromatography is the cornerstone for separating barbiturates from complex matrices such as biological fluids or pharmaceutical formulations. The choice of technique depends on the required sensitivity, resolution, and the nature of the sample.

Gas Chromatography (GC) with Advanced Stationary Phases

Gas chromatography, especially when coupled with mass spectrometry (GC-MS), is a classic and robust method for barbiturate (B1230296) analysis. A significant consideration for GC analysis of barbiturates is the need for derivatization to improve their thermal stability and chromatographic behavior. Methylation is a common derivatization strategy.

Research Findings: The choice of the stationary phase is critical for achieving the separation of structurally similar barbiturates. Non-polar phases like SE-30 (a methyl silicone polymer) have been historically used. nist.gov Modern analyses often employ moderately polar phases, such as those containing 5% phenyl and 95% methylpolysiloxane (e.g., DB-5 or HP-5), which provide excellent resolution and peak shape.

A comprehensive screening procedure for barbiturates and their metabolites in urine utilized a computerized GC-MS system, demonstrating the power of this technique for broad-spectrum analysis. nist.gov For quantitative analysis, the use of a deuterated internal standard, such as Phenobarbital-d5, is recommended to ensure accuracy and precision. caymanchem.com Automated systems that combine sample preparation with GC-MS injection have been developed to improve throughput and reproducibility for serum barbiturate analysis. unodc.org

Table 2: Typical GC Parameters for Barbiturate Analysis

| Parameter | Value/Description |

|---|---|

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase. |

| Carrier Gas | Helium or Hydrogen at a constant flow rate. |

| Injection Mode | Splitless for trace analysis. |

| Temperature Program | Initial temperature around 100°C, followed by a ramp of 10-20°C/min to a final temperature of ~300°C. |

| Derivatization | Often required (e.g., methylation with trimethylanilinium hydroxide) to prevent peak tailing and improve volatility. |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS). |

This table presents typical parameters based on established methods for the GC analysis of barbiturates.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

TLC is a valuable and cost-effective technique for the screening and preliminary identification of barbiturates. unodc.org It is particularly useful in laboratories where more sophisticated instrumentation is not available. HPTLC offers improved resolution, sensitivity, and quantitation capabilities compared to classical TLC.

Research Findings: For TLC analysis of barbiturates, silica (B1680970) gel plates are typically used as the stationary phase. A variety of mobile phase systems can be employed, with a common system being a mixture of chloroform (B151607) and acetone. unodc.org The choice of the mobile phase is critical for separating barbiturates based on the polarity differences imparted by their 5,5-substituents.

Visualization of the separated spots on the TLC plate is achieved using various reagents. A common method involves sequential spraying with reagents that cause the barbiturates to appear as colored spots. unodc.org For instance, spraying with mercuric chloride followed by diphenylcarbazone (B146866) results in blue-violet spots. unodc.org Observation under UV light at 254 nm is also a standard detection method. unodc.org Studies on metabolites of other barbiturates, like pentobarbital (B6593769), have also utilized TLC for their identification. nih.gov

Table 3: Common TLC Systems for Barbiturate Separation

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates. |

| Mobile Phase System | Chloroform : Acetone (e.g., 9:1 v/v) or Ethyl Acetate (B1210297) : Methanol : Ammonia (B1221849). |

| Application | 1-2 µL of a methanolic solution of the sample. |

| Visualization Reagents | 1. Mercuric chloride solution. 2. Diphenylcarbazone solution. 3. Zwikker's reagent (Cobalt(II) acetate and Isopropylamine). unodc.org |

| Detection | Observation under UV light (254 nm) and after spraying with visualization reagents. |

This table outlines general procedures for the TLC analysis of barbiturates as recommended by the UNODC.

Spectroscopic Identification and Quantification

Spectroscopic techniques provide crucial information about the chemical structure and concentration of an analyte. When coupled with chromatographic separation, they offer unparalleled specificity and sensitivity.

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS, UPLC/MS/MS, GC-MS)

Mass spectrometry is the definitive technique for the structural elucidation and confirmation of barbiturates. It provides information on the molecular weight and fragmentation pattern of the compound, which serves as a chemical fingerprint.

Research Findings: In GC-MS, electron ionization (EI) is commonly used. The mass spectrum of 5,5-disubstituted barbiturates is characterized by fragmentation pathways involving the loss of the alkyl or aryl substituents at the C5 position. For 5-Ethyl-5-isobutylbarbituric acid, characteristic fragments would be expected from the loss of the ethyl group (-29 Da) and the isobutyl group (-57 Da). The fragmentation of the barbiturate ring itself also produces diagnostic ions.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantifying barbiturates in biological matrices due to its high sensitivity and specificity. nih.gov A rapid and sensitive LC-MS/MS method was developed for the analysis of nine different barbiturates in whole blood, showcasing the power of this technique for forensic toxicology. nih.gov In such methods, the instrument operates in selected reaction monitoring (SRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This process minimizes matrix interference and allows for very low detection limits. The analysis of butalbital, a structurally similar compound, has identified key mass-to-charge ratio (m/z) ions for quantification (196, 138, 181). faa.gov

An impurity isomeric with this compound, specifically 5-ethyl-5-(2-methylbutyl)barbituric acid, was identified in amobarbital samples using both electron impact and chemical ionization mass spectrometry, confirming the utility of MS in distinguishing between closely related structures. nih.gov

Table 4: Representative Mass Spectrometry Data for Related Barbiturates

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) | Technique |

|---|---|---|---|---|

| Butalbital | ESI- | 223.1 | 180.1, 138.1 | LC-MS/MS |

| Amobarbital | ESI- | 225.1 | 182.1, 140.1 | LC-MS/MS |

This table shows representative MS/MS transitions for common barbiturates, which can guide method development for this compound. Data is illustrative based on common fragmentation patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a widely used technique for the quantification of barbiturates, particularly in pharmaceutical dosage forms. The UV spectrum of barbiturates is highly dependent on the pH of the solution due to keto-enol tautomerism and ionization of the barbiturate ring.

Research Findings: In acidic solutions (pH < 2), 5,5-disubstituted barbiturates exist in the undissociated diketo form and typically show a weak absorbance maximum around 214 nm. libretexts.org At a pH of approximately 10 (e.g., in a borate (B1201080) buffer), the first ionization occurs, leading to a shift in the absorbance maximum to around 239-240 nm. libretexts.org In strongly alkaline solutions (pH > 13, e.g., 0.5 M NaOH), a second ionization occurs, resulting in a bathochromic shift and an absorbance maximum around 252-255 nm, with a characteristic minimum around 235 nm. libretexts.org

This pH-dependent spectral shift is a key feature used for the identification and quantification of barbiturates. nih.gov By measuring the absorbance at different pH values, it is possible to confirm the presence of a barbiturate and differentiate it from other substances. libretexts.org On-line photochemical reactors have been used in conjunction with HPLC-UV systems to enhance the detectability of barbiturates. Irradiation with UV light can cause a dealkylation reaction at the C5 position, leading to a significant increase in absorbance at longer wavelengths (around 270 nm), thereby improving both sensitivity and specificity. tandfonline.com

Table 5: pH-Dependent UV Absorbance Maxima for 5,5-Substituted Barbiturates

| pH Condition | Form | Typical λmax (nm) |

|---|---|---|

| pH < 2 (e.g., 0.1 M H₂SO₄) | Undissociated | ~214 (weak) |

| pH ≈ 10 (e.g., Borate Buffer) | First Ionized Form | 239 - 240 |

Source: Adapted from general data for 5,5-disubstituted barbiturates. libretexts.org

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful analytical tools for the structural characterization of organic molecules, including this compound. These techniques provide detailed information about the molecule's carbon-hydrogen framework and the functional groups present.

Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of a barbiturate is characterized by specific absorption bands that act as a molecular fingerprint. For the barbiturate ring structure, key absorptions include those from the N-H stretching and C=O (carbonyl) stretching vibrations. chemicalbook.com The spectrum for this compound would be expected to show strong carbonyl absorption bands, typically in the region of 1700-1750 cm⁻¹. Additionally, N-H stretching vibrations of the imide groups would appear as broad bands around 3100-3300 cm⁻¹. The aliphatic ethyl and isobutyl side chains would contribute C-H stretching vibrations just below 3000 cm⁻¹. While a specific spectrum for this compound is not publicly available, data from related compounds like barbituric acid and various 5-substituted derivatives confirm these characteristic peaks. chemicalbook.comnist.govnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled detail about the atomic connectivity in a molecule.

¹H NMR (Proton NMR) reveals the number and types of hydrogen atoms. For this compound, the spectrum would show distinct signals corresponding to the protons of the ethyl group (a triplet and a quartet) and the isobutyl group (a doublet, a multiplet, and another doublet). The N-H protons of the barbiturate ring would typically appear as a broad singlet. In a study identifying an impurity in amobarbital, ¹H NMR was crucial for distinguishing between different alkyl side chains. nih.gov

¹³C NMR (Carbon-13 NMR) provides information on the carbon skeleton. The spectrum for this compound would display unique signals for each carbon atom, including the carbonyl carbons of the barbiturate ring (typically downfield, around 170-180 ppm), the quaternary carbon at the 5-position, and the distinct carbons of the ethyl and isobutyl side chains. Data from analogous compounds, such as 5-ethyl-5-p-tolylbarbituric acid, are used to predict the chemical shifts in related structures. chemicalbook.com

Together, IR and NMR spectroscopy provide a comprehensive structural confirmation of this compound, essential for reference standard characterization and impurity identification. nih.gov

Capillary Electrophoresis and Advanced Microextraction Techniques

For the quantification of this compound in complex biological samples, highly efficient separation and pre-concentration steps are necessary. Capillary electrophoresis (CE) combined with modern microextraction techniques offers a powerful solution. nih.govchromatographyonline.com

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates charged molecules based on their electrophoretic mobility in an electric field. libretexts.orgsebia.com Its main advantages include rapid analysis times, high separation efficiency, and minimal sample and reagent consumption. aurorabiomed.comnih.gov Different modes of CE can be employed for barbiturate analysis. Capillary Zone Electrophoresis (CZE) separates ions based on their charge-to-size ratio, while Micellar Electrokinetic Chromatography (MEKC) uses surfactants to form micelles, enabling the separation of neutral and charged analytes alike. libretexts.org

Advanced Microextraction Techniques are crucial for isolating barbiturates from complex matrices like blood or urine and concentrating them prior to analysis. nih.gov This sample preparation step removes interferences and enhances detection sensitivity. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME) : This method involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. This creates a cloudy solution with a large surface area, facilitating the rapid transfer of analytes from the sample to the extraction solvent. mdpi.com A 2023 study detailed an advanced DLLME method assisted by ultrasound and surfactants for the extraction of barbiturates from serum. chromatographyonline.com

Flat Membrane-Based Liquid-Phase Microextraction (FM-LPME) : In this technique, a thin, porous membrane impregnated with an organic solvent separates the aqueous sample (donor phase) from an aqueous acceptor phase. The analytes are extracted from the sample into the organic solvent and then back-extracted into the acceptor phase, providing excellent sample cleanup. nih.gov

Microextraction by Packed Sorbent (MEPS) : This is a miniaturized version of solid-phase extraction (SPE) where a small amount of sorbent material is packed into a syringe. The sample is drawn through the sorbent, which retains the analytes, and they are later eluted with a small volume of solvent. mdpi.com

A recent innovative approach combines ultrasound and surfactant-assisted DLLME with poly(ethylene oxide)-mediated stacking in capillary electrophoresis. chromatographyonline.com This synergistic method achieved highly sensitive detection of barbiturates in human fluids, demonstrating the power of coupling advanced microextraction with high-efficiency separation. chromatographyonline.com

Method Validation and Performance Metrics in Analytical Research

The development of any analytical method for the quantification of this compound requires rigorous validation to ensure its reliability, accuracy, and precision. Method validation establishes that the performance characteristics of the method are suitable for its intended analytical application. unodc.org Key performance metrics include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision (repeatability), and selectivity.

Research on barbiturate analysis provides concrete examples of these performance metrics. For instance, a method using flat membrane-based liquid-phase microextraction (FM-LPME) coupled with liquid chromatography-mass spectrometry (LC-MS) for the determination of barbiturates in biological specimens was validated, yielding the following results. nih.gov

| Sample Matrix | Linear Range (ng/mL or ng/g) | Correlation Coefficient (r²) | Limit of Detection (LOD) (ng/mL or ng/g) | Repeatability (%RSD) |

|---|---|---|---|---|

| Whole Blood | 7.5–750 | ≥ 0.99 | 1.5–3.1 | 5.0–13.7 |

| Urine | 5.0–500 | ≥ 0.99 | 0.6–3.6 | |

| Liver | 25–2500 | ≥ 0.99 | 5.2–10.0 |

Linearity : The method demonstrated a linear response across a wide range of concentrations in different biological matrices, with correlation coefficients (r²) of ≥ 0.99, indicating a strong correlation between the signal and the concentration of the analyte. nih.gov

Limit of Detection (LOD) : The LOD, or the lowest concentration of an analyte that can be reliably detected, was in the low nanogram per milliliter (or gram) range, showcasing the high sensitivity of the method. nih.gov

Repeatability : The precision of the method, expressed as the relative standard deviation (%RSD) for repeated measurements, was between 5.0% and 13.7%, which is considered acceptable for complex biological sample analysis. nih.gov

Another study validating a UHPLC-MS/MS method for 15 different barbiturates reported a lower limit of quantification (LOQ) of 10 ng/mL. ijsra.net The careful optimization of extraction parameters, such as solvent type, pH, and extraction time, is critical to achieving such low detection and quantification limits. nih.govchromatographyonline.com The use of multiple, distinct analytical techniques is often recommended for the unequivocal identification of controlled substances like barbiturates. unodc.org

Structure Activity Relationships Sar and Computational Studies of Barbituric Acid Derivatives, Including 5 Ethyl 5 Isobutylbarbituric Acid

Influence of Substituents at the C-5 Position on Biological Activity and Potency

The substituents at the C-5 position of the barbituric acid ring are primary determinants of the pharmacological activity and potency of these compounds. For sedative-hypnotic and anesthetic effects, the general requirement is the presence of two alkyl or aryl substituents at this position.

Key structural features at the C-5 position that influence activity include:

Branching: Increased branching of the alkyl chains at the C-5 position generally enhances sedative-hypnotic potency. For instance, the isobutyl group in 5-Ethyl-5-isobutylbarbituric acid contributes to its intermediate-acting properties.

Chirality: The presence of a chiral center in one of the C-5 side chains can lead to stereoselectivity in biological activity. For example, the enantiomers of some barbiturates, like 1-methyl-5-phenyl-5-propyl barbituric acid (MPPB), exhibit contrasting effects, with one enantiomer being a convulsant and the other an anesthetic. nih.gov

Unsaturation: The introduction of double or triple bonds in the C-5 substituents can alter the metabolic profile and duration of action. For example, 5-allyl-5-isobutylbarbituric acid (butalbital) is a short-to-intermediate acting barbiturate (B1230296). nih.gov

Total Number of Carbon Atoms: The total number of carbon atoms in the two C-5 substituents influences the lipophilicity and, consequently, the onset and duration of action.

The following table summarizes the C-5 substituents for selected barbiturates and their general classification:

| Barbiturate Name | C-5 Substituent 1 | C-5 Substituent 2 | General Classification |

| This compound | Ethyl | Isobutyl | Intermediate-acting |

| Butalbital | Allyl | Isobutyl | Short-to-intermediate acting |

| Amobarbital | Ethyl | Isopentyl | Intermediate-acting |

| Pentobarbital (B6593769) | Ethyl | 1-Methylbutyl | Short-acting |

| Phenobarbital (B1680315) | Ethyl | Phenyl | Long-acting |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. echemcom.com These models are valuable tools in drug design, allowing for the prediction of the activity of novel compounds before their synthesis. echemcom.com For barbiturates, QSAR studies have been employed to understand the physicochemical properties that govern their anesthetic and sedative activities. echemcom.comresearchgate.net

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. unicamp.br In CoMFA studies of barbiturates, molecules are aligned based on a common scaffold, and the steric and electrostatic fields are calculated around them. unicamp.brnih.gov The resulting field values are then used as independent variables in a partial least squares (PLS) analysis to build a predictive model. researchgate.net CoMFA models can generate contour maps that visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, providing valuable insights for lead optimization. unicamp.br

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. unicamp.brnih.gov CoMSIA uses a Gaussian function to calculate the similarity indices, which results in smoother contour maps that can be easier to interpret than CoMFA maps. unicamp.br For barbiturate derivatives, CoMSIA models have been developed to predict their activity and to understand the key structural features required for potent biological effects. nih.govnih.govresearchgate.net The combination of different physicochemical descriptors in CoMSIA often leads to more robust and predictive models compared to CoMFA alone. nih.gov

Role of Lipophilicity and Stereochemistry in Barbiturate Pharmacodynamics

The pharmacodynamic properties of barbiturates, including this compound, are significantly influenced by their lipophilicity and stereochemistry.

Lipophilicity , often expressed as the logarithm of the partition coefficient (log P), determines the ability of a drug to cross biological membranes, such as the blood-brain barrier. researchgate.netnih.gov A higher lipophilicity generally leads to a faster onset of action as the drug can more readily penetrate the central nervous system. auburn.edu However, excessive lipophilicity can lead to increased plasma protein binding and sequestration in fatty tissues, which can affect the duration of action and elimination of the drug. researchgate.net The specific alkyl and/or aryl substituents at the C-5 position are the primary determinants of a barbiturate's lipophilicity. echemcom.com

Stereochemistry plays a crucial role when a barbiturate possesses a chiral center, typically at the C-5 position. The different spatial arrangement of atoms in enantiomers can lead to different interactions with their biological targets, such as the GABA-A receptor. This can result in stereoselective differences in potency, efficacy, and even the nature of the pharmacological effect (e.g., sedative versus convulsant). nih.gov For instance, the (S)-enantiomer of pentobarbital is more potent than the (R)-enantiomer.

Molecular Docking and Computational Simulation for Ligand-Target Interactions

Molecular docking and computational simulations are powerful tools used to predict and analyze the binding of ligands, such as this compound, to their protein targets. nih.gov For barbiturates, the primary target is the GABA-A receptor, a ligand-gated ion channel in the central nervous system. drugbank.comwikipedia.org

Molecular docking simulations predict the preferred orientation and conformation of a ligand when it binds to a receptor. nih.gov These simulations can help identify key amino acid residues in the binding pocket that interact with the ligand and can provide insights into the forces that stabilize the ligand-receptor complex. nih.gov Studies have shown that barbiturates bind to a site on the GABA-A receptor that is distinct from the GABA and benzodiazepine (B76468) binding sites. wikipedia.orgnih.gov Docking studies can help to elucidate the specific interactions at this allosteric site.

Computational simulations , such as molecular dynamics (MD), can be used to study the dynamic behavior of the ligand-receptor complex over time. These simulations provide a more detailed picture of the binding process and can reveal conformational changes in the receptor that are induced by ligand binding. nih.gov This information is crucial for understanding the mechanism of action of barbiturates at the molecular level.

Density Functional Theory (DFT) Applications in Barbiturate Research

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and properties of molecules. scirp.orgrsc.org In barbiturate research, DFT has been applied to:

Optimize molecular geometries: DFT calculations can provide accurate predictions of the three-dimensional structure of barbiturate molecules, including bond lengths and angles. bohrium.com

Calculate electronic properties: DFT can be used to determine various electronic properties, such as the distribution of electron density, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO). nih.gov This information is valuable for understanding the reactivity and intermolecular interactions of barbiturates.

Analyze vibrational spectra: DFT calculations can predict the vibrational frequencies of molecules, which can be compared with experimental infrared (IR) and Raman spectra to aid in the interpretation of spectroscopic data. scirp.orgnih.gov

Investigate reaction mechanisms: DFT can be used to study the mechanisms of chemical reactions, such as the synthesis or metabolism of barbiturates. nih.gov

By providing a detailed understanding of the electronic and structural properties of barbiturates, DFT studies contribute to the rational design of new derivatives with improved pharmacological profiles. rsc.orgbohrium.com

Preclinical and Mechanistic Investigations of 5 Ethyl 5 Isobutylbarbituric Acid and Analogues in Contemporary Biomedical Research

In Vivo Model Systems for Exploring Biological Effects

The promising in vitro results for barbiturate (B1230296) analogues have been translated into various animal models to explore their efficacy in complex biological systems. These in vivo studies have provided evidence for the therapeutic potential of these compounds beyond their classic CNS effects.

In a mouse model of liver fibrosis, a barbituric acid derivative was shown to have significant antifibrotic effects by blocking the NF-κB signaling pathway in hepatic stellate cells. frontiersin.org In oncology, a barbituric acid analog demonstrated a significant antitumor effect in a subcutaneous lung cancer mouse model, validating its potential as a therapeutic agent. iiarjournals.org Furthermore, barbiturate-based MMP inhibitors have been evaluated in animal models of colitis, where they have shown potential to reduce inflammation. researchgate.net The XO inhibitory activity of 1,3,5-trisubstituted barbiturates has also been confirmed in a rat model of hyperuricemia, where the compounds effectively decreased uric acid serum levels. researchgate.net

Exploring Novel Biological Activities beyond Traditional Central Nervous System Depression

The body of research on 5-ethyl-5-isobutylbarbituric acid and its analogues clearly indicates that the biological activities of the barbiturate scaffold extend far beyond its well-documented effects on the central nervous system. The privileged structure of the pyrimidine-2,4,6-trione core has proven to be a highly versatile template for modern drug discovery. mdpi.com

Contemporary investigations have successfully repurposed this classic scaffold to create potent inhibitors of key enzymes involved in bacterial pathogenesis (urease), cancer progression (MMPs, XO, HDACs), and epigenetic regulation (LSD1). The demonstrated anti-proliferative, anti-fibrotic, and anti-inflammatory effects in both cell-based assays and animal models highlight the broad therapeutic potential of novel barbiturate derivatives. frontiersin.orgiiarjournals.org Furthermore, computational studies have even suggested that butalbital could be a candidate for repurposing as an antiviral agent against the Hepatitis C virus (HCV). researchgate.netdrugbank.com This ongoing exploration continues to unlock new potential for a class of molecules once thought to be limited to a single mode of action.

Table of Mentioned Compounds

| Compound Name | Synonym(s) |

|---|---|

| This compound | Butalbital |

| 1,3-dimethyl-5-[1-[2-(4-nitrophenyl)hydrazinyl]ethylidene]pyrimidine-2,4,6(1H,3H,5H)-trione | - |

| 1-ethyl-5-((E)-3-phenylallylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | - |

| 1-benzyl-2-methyl-3-indolylmethylene barbituric acid | - |

| 1-benzyl-2-methyl-3-indolylmethylene thiobarbituric acid | - |

| Acetohydroxamic acid | - |

| Allopurinol | - |

| Febuxostat | - |

| Hydroxyurea | - |

| Phenobarbital (B1680315) | - |

Future Perspectives and Emerging Research Avenues for 5 Ethyl 5 Isobutylbarbituric Acid and Barbituric Acid Derivatives

Integration of Computational Chemistry and Experimental Design for Novel Barbiturate (B1230296) Development

The synergy between computational chemistry and experimental synthesis is paving the way for the creation of new barbiturate derivatives with tailored properties. In silico techniques are now instrumental in the early stages of drug discovery, allowing researchers to predict the properties and activities of virtual compounds, thereby saving time, resources, and effort. bohrium.comnih.gov

Computational approaches such as Quantitative Structure-Activity Relationship (QSAR) studies are being employed to correlate the molecular structures of barbiturates with their biological activities. nih.govbas.bgechemcom.com For instance, a large-scale QSAR study on 48 barbiturate analogues successfully identified the specific molecular properties responsible for their anticonvulsant activity against maximal electroshock and subcutaneous metrazol-induced seizures. nih.gov These studies have highlighted that for certain activities, properties like lipophilicity and molecular geometry are crucial, while for others, topological and electronic properties are more relevant. nih.gov

Molecular docking is another powerful computational tool that simulates the interaction between a ligand, such as a barbiturate derivative, and its biological target, like a receptor or enzyme. mdpi.com This allows for the prediction of binding affinities and helps in understanding the molecular basis of a drug's action. mdpi.comtandfonline.com For example, molecular docking has been used to validate the binding interactions of newly synthesized barbiturate-sulfonate hybrids with cholinesterase enzymes, identifying them as potential candidates for Alzheimer's disease treatment. tandfonline.com

The process typically involves:

Virtual Screening: Large libraries of virtual barbiturate derivatives are screened against a biological target.

In Silico ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted using computational models to filter out candidates with poor pharmacokinetic profiles. bohrium.comorientjchem.org

Synthesis and In Vitro Testing: The most promising candidates identified through computational analysis are then synthesized and subjected to experimental validation. nih.govtandfonline.com

This integrated approach allows for a more rational and efficient design of novel barbiturates, moving beyond trial-and-error methods towards a more targeted discovery process. youtube.com

Targeted Drug Design and Screening Strategies for Enhanced Therapeutic Profiles

The traditional view of barbiturates acting primarily on GABA-A receptors is being expanded, with new research focusing on designing derivatives that target other specific biological pathways with enhanced therapeutic profiles. nih.govnih.gov High-throughput screening (HTS) of both existing and newly synthesized barbiturate libraries is a key strategy in identifying novel activities.

A significant area of interest is the development of barbiturate derivatives as anticancer agents . nih.gov Research has shown that certain barbiturates can interfere with multiple oncogenic pathways, including those involving matrix metalloproteinases, histone deacetylases, and various kinase signaling pathways. nih.govnih.gov For example, a novel barbituric acid derivative, BA-5, was found to inhibit cell proliferation and migration in hepatocellular carcinoma (HCC) cells, including those resistant to the standard drug sorafenib, by blocking the AKT signaling pathway. nih.gov

Another promising avenue is the design of barbiturates as cholinesterase inhibitors for the treatment of neurodegenerative diseases like Alzheimer's. A study detailed the design and synthesis of a series of 5-benzylidene(thio)barbiturates, with some compounds showing potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). tandfonline.com

The strategy often involves creating hybrid molecules where the barbiturate scaffold is conjugated with other pharmacophores to achieve a multi-target profile. nih.govnih.gov This can lead to agents with improved efficacy and a reduced likelihood of developing drug resistance.

Table 1: Examples of Targeted Barbiturate Derivatives and Their Screening Results

| Derivative/Compound | Target/Screening Assay | Result/Finding | Reference(s) |

|---|---|---|---|

| 5-benzylidene(thio)barbiturates | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Compound 3r was a potent AChE inhibitor (IC50 = 9.12 μM); Compound 3q was a potent BChE inhibitor (IC50 = 19.43 μM). | tandfonline.com |

| Barbituric Acid Derivative (BA-5) | Hepatocellular Carcinoma (HCC) cells (including sorafenib-resistant) | Inhibited cell proliferation and migration; inhibited tumor growth in a xenograft mouse model. | nih.gov |

| Hybrid Barbiturates | Cyclooxygenase-2 (COX-2) & Lipoxygenases (LOX) | Compound 16b showed inhibitory activity against both COX-2 (27.5 μM) and LOX (55.0 μM). | nih.govtandfonline.com |

Exploration of Barbiturate Scaffolds in Diverse Biomedical Applications

The rigid, heterocyclic structure of barbituric acid serves as a versatile scaffold for developing compounds with a wide range of biological activities. nih.govtandfonline.com Researchers are increasingly exploring its potential beyond the central nervous system.

Anti-inflammatory Agents: The barbiturate core is being investigated as a new scaffold for creating multi-target anti-inflammatory drugs. nih.govtandfonline.com Chronic inflammation is implicated in numerous diseases, including cancer and atherosclerosis. nih.gov A novel series of hybrid barbiturates has been synthesized and shown to inhibit key inflammatory enzymes like cyclooxygenase-2 (COX-2) and lipoxygenases (LOX). nih.govtandfonline.com Furthermore, some barbiturate derivatives have demonstrated antioxidant properties, which can help mitigate inflammation-related oxidative stress. nih.gov A specific derivative, MHY2699, has shown neuroprotective effects in a mouse model of Parkinson's disease by mitigating neuroinflammatory responses. nih.gov

Anticancer Therapies: As mentioned previously, the barbiturate scaffold is a promising starting point for new anticancer drugs. nih.gov Derivatives have been shown to attenuate pathways involved in cancer progression and metastasis. nih.gov The ability to modify the 5-position of the barbituric acid ring allows for the fine-tuning of activity against specific cancer-related targets. pharmacology2000.comyoutube.com Studies have reported the potential of barbiturate derivatives in treating hepatocellular carcinoma and melanoma. nih.gov

Other Biomedical Fields: The utility of the barbiturate scaffold extends to other areas as well. Research has indicated their potential as:

Antimicrobial agents nih.govorientjchem.org

Anti-urease and antioxidant agents nih.gov

Inhibitors of uridine (B1682114) phosphorylase , an enzyme involved in nucleotide metabolism. bohrium.com

Agents for treating liver fibrosis nih.govnih.gov

The ability to synthesize a diverse library of derivatives from the basic barbituric acid structure makes it a highly valuable scaffold in modern medicinal chemistry. uokerbala.edu.iq

Advancements in Understanding Secondary Metabolism and Biotransformation Kinetics

The therapeutic effect and duration of action of any drug, including 5-Ethyl-5-isobutylbarbituric acid, are critically dependent on how it is metabolized by the body. pharmacology2000.comru.nl Future research is focused on gaining a more detailed understanding of the biotransformation pathways and kinetics of barbiturates.

The liver is the primary site of barbiturate metabolism, which mainly occurs through oxidation of the substituents at the C5 position. numberanalytics.comwikipedia.org This process is largely mediated by the cytochrome P450 (CYP450) enzyme system . wikipedia.orgnih.govyoutube.com Different barbiturates can induce various CYP isozymes, which not only affects their own metabolism but can also lead to significant drug-drug interactions. numberanalytics.comnih.govbohrium.com For example, phenobarbital (B1680315) is a well-known inducer of several CYP enzymes, including CYP2B6 and CYP3A4. wikipedia.orgbohrium.com

Advancements in understanding these metabolic processes involve:

Identifying specific CYP isozymes responsible for the metabolism of individual barbiturate derivatives.

Characterizing the metabolites formed. Metabolism often involves hydroxylation, leading to more polar compounds that can be more easily excreted. wikipedia.org

Investigating the kinetics of these metabolic reactions to better predict drug half-life and potential for accumulation. ru.nl

A review of the pharmacokinetics of barbiturates has revealed that while lipophilicity (logP) is a factor, there is a stronger correlation between the pKa value of a barbiturate and its biological half-life, challenging some long-held notions of their structure-activity relationship. nih.gov Understanding these relationships is crucial for designing new derivatives with predictable and desirable pharmacokinetic profiles. ru.nlnih.gov For this compound (Butethal), the half-life is reported to be approximately 37 hours, and it is metabolized in the liver. nih.gov Further studies are needed to fully elucidate its specific metabolic pathways and the enzymes involved.

Development of Novel Analytical Approaches for Complex Biological Matrices

The accurate and sensitive detection of barbiturates and their metabolites in complex biological matrices like blood, urine, and tissues is essential for forensic toxicology, clinical monitoring, and pharmacokinetic studies. ijsra.netnih.govresearchgate.net Research is continuously focused on developing more robust, efficient, and sensitive analytical methods.

Traditional methods like thin-layer chromatography (TLC) and ultraviolet-visible (UV-Vis) spectroscopy are still used for initial screening but often lack the required specificity and sensitivity for definitive analysis. nih.govunodc.org Modern analytical chemistry has largely shifted towards chromatographic techniques coupled with mass spectrometry.

Advanced Chromatographic and Mass Spectrometric Techniques:

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These techniques offer excellent separation of different barbiturates, including structural isomers. ijsra.netnyc.gov UPLC, with its smaller particle size columns, provides higher resolution and faster analysis times compared to conventional HPLC. ijsra.net

Gas Chromatography-Mass Spectrometry (GC-MS): A well-established and powerful tool for forensic analysis, though it often requires derivatization of the barbiturates to increase their volatility. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for its high sensitivity and specificity, allowing for the detection of very low concentrations of drugs and their metabolites in complex samples. nih.govnih.gov It minimizes the need for extensive sample cleanup and can differentiate between compounds with very similar structures. nih.gov

Novel Sample Preparation Techniques: A major challenge in bioanalysis is the "matrix effect," where other components in the biological sample interfere with the detection of the target analyte. cdc.gov To overcome this, innovative sample preparation and microextraction techniques are being developed:

Solid-Phase Extraction (SPE): A common and effective method for cleaning up samples and concentrating the analytes. nyc.gov

Liquid-Phase Microextraction (LPME): This includes techniques like hollow fiber-LPME (HF-LPME) and dispersive liquid-liquid microextraction (DLLME), which use minimal amounts of organic solvent, making them more environmentally friendly and cost-effective. nih.gov

Flat Membrane-Based Liquid-Phase Microextraction (FM-LPME): A simple and efficient technique that has been successfully applied to the determination of barbiturates in whole blood, urine, and liver samples with excellent cleanup results. nih.gov

These advancements are enabling the development of highly sensitive and high-throughput methods for the comprehensive analysis of barbiturates in various biological specimens. ijsra.netnih.gov

Table 2: Comparison of Modern Analytical Techniques for Barbiturate Analysis

| Technique | Principle | Advantages | Disadvantages/Challenges | Reference(s) |

|---|---|---|---|---|

| HPLC/UPLC | Differential partitioning of analytes between a stationary and a liquid mobile phase. | Good separation, widely available, UPLC offers high speed and resolution. | Moderate sensitivity, may require derivatization for some detectors. | ijsra.netnyc.gov |

| GC-MS | Separation of volatile compounds followed by mass-based detection and identification. | High separation efficiency, provides structural information (mass spectrum). | Requires analytes to be volatile; often needs derivatization for barbiturates. | nih.govnih.gov |

| LC-MS/MS | HPLC/UPLC separation coupled with highly selective and sensitive tandem mass spectrometry. | High sensitivity and specificity, minimal sample preparation, suitable for complex matrices. | Higher instrument cost, potential for matrix effects (ion suppression). | nih.govnih.govnih.gov |

Q & A

Q. How can researchers reconcile conflicting bioactivity data between in vitro and in vivo studies for barbituric acid analogs?

- Methodological Answer : Pharmacokinetic-pharmacodynamic (PK/PD) modeling accounts for bioavailability differences. For example, this compound may show high in vitro GABAA affinity but low brain penetration in vivo due to P-glycoprotein efflux. Microdialysis in rodent brains validates tissue-specific concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.